molecular formula C18H18BrNO5 B14802261 2-Bromo-4-tert-butylphenyl (4-nitrophenoxy)acetate

2-Bromo-4-tert-butylphenyl (4-nitrophenoxy)acetate

Cat. No.: B14802261
M. Wt: 408.2 g/mol
InChI Key: WZYALHJJSUYJFJ-UHFFFAOYSA-N
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Description

2-Bromo-4-tert-butylphenyl (4-nitrophenoxy)acetate is an organic compound with the molecular formula C18H18BrNO5. It is a derivative of phenyl acetate, where the phenyl group is substituted with a bromine atom at the 2-position, a tert-butyl group at the 4-position, and a nitrophenoxy group at the acetate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-tert-butylphenyl (4-nitrophenoxy)acetate typically involves the esterification of 2-Bromo-4-tert-butylphenol with 4-nitrophenoxyacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-tert-butylphenyl (4-nitrophenoxy)acetate can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Ester Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

    Nucleophilic Substitution: Substituted phenyl acetates.

    Reduction: 2-Bromo-4-tert-butylphenyl (4-aminophenoxy)acetate.

    Ester Hydrolysis: 2-Bromo-4-tert-butylphenol and 4-nitrophenoxyacetic acid.

Scientific Research Applications

2-Bromo-4-tert-butylphenyl (4-nitrophenoxy)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-tert-butylphenyl (4-nitrophenoxy)acetate involves its interaction with molecular targets such as enzymes or receptors. The bromine and nitro groups can participate in various binding interactions, while the ester moiety can undergo hydrolysis to release active metabolites. These interactions and transformations can modulate biological pathways and exert specific effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-tert-butylphenyl (4-aminophenoxy)acetate
  • 2-Bromo-4-tert-butylphenyl (4-methylphenoxy)acetate
  • 2-Bromo-4-tert-butylphenyl (4-chlorophenoxy)acetate

Uniqueness

2-Bromo-4-tert-butylphenyl (4-nitrophenoxy)acetate is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and biological activity

Properties

Molecular Formula

C18H18BrNO5

Molecular Weight

408.2 g/mol

IUPAC Name

(2-bromo-4-tert-butylphenyl) 2-(4-nitrophenoxy)acetate

InChI

InChI=1S/C18H18BrNO5/c1-18(2,3)12-4-9-16(15(19)10-12)25-17(21)11-24-14-7-5-13(6-8-14)20(22)23/h4-10H,11H2,1-3H3

InChI Key

WZYALHJJSUYJFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])Br

Origin of Product

United States

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